molecular formula C8H5F3O2 B1593059 2-Hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 58914-34-4

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B1593059
CAS RN: 58914-34-4
M. Wt: 190.12 g/mol
InChI Key: YHYNJGHMBMXAFB-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

4.5 g of 2-hydroxy-4-(trifluoromethyl)benzaldehyde was dissolved in 20 ml N,N-dimethylformamide. 1.0 g of sodium hydride (60% oily) was added, followed by stirring at room temperature for 30 minutes. 1.8 ml methyl iodide was added dropwise thereinto, follwed by reacting for 1 hour. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, to give 3.0 g of 2-methoxy-4-(trifluoromethyl)benzaldehyde as a colorless oil from fractions eluted with hexane-ethyl acetate (9:1).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[H-].[Na+].[CH3:16]I.O>CN(C)C=O>[CH3:16][O:1][C:2]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
by reacting for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.